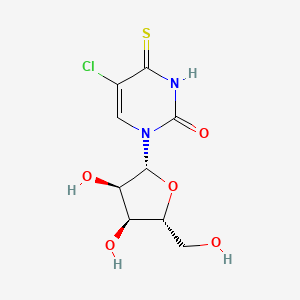![molecular formula C11H14N2O B14189983 N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine CAS No. 876408-56-9](/img/structure/B14189983.png)
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties. This compound features a dimethylamino group attached to an indene ring, which is further connected to a hydroxylamine group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Hydroxylamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It finds applications in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can undergo redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine: can be compared with other indene derivatives and hydroxylamine compounds.
N,N-Dimethylaminophenylhydroxylamine: Similar in structure but with a phenyl ring instead of an indene ring.
Indene-1-hydroxylamine: Lacks the dimethylamino group, making it less versatile in reactions.
Uniqueness
The unique combination of the dimethylamino group and the indene ring in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
876408-56-9 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N-[6-(dimethylamino)-2,3-dihydroinden-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(12-14)10(8)7-9/h3,5,7,14H,4,6H2,1-2H3 |
Clave InChI |
QJTHPWDGRSOYKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(CCC2=NO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)










![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
